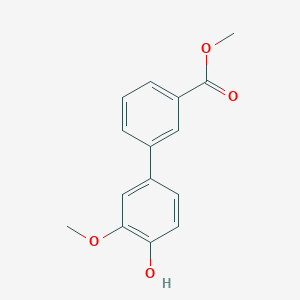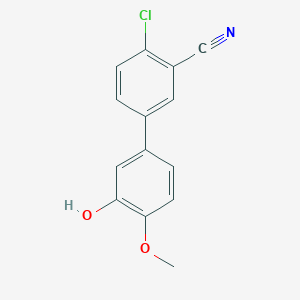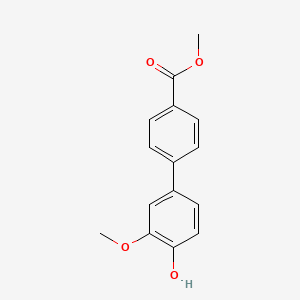
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (4-MCP-2MP) is a phenolic compound used in the synthesis of a variety of organic compounds. It is a white crystalline solid that is soluble in organic solvents and is commercially available in a wide range of concentrations. 4-MCP-2MP is used in a variety of scientific research applications, including drug synthesis, organic chemistry, and biochemistry. It has been studied for its biochemical and physiological effects, and is used in laboratory experiments due to its advantageous properties.
科学研究应用
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications, including drug synthesis, organic chemistry, and biochemistry. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of other organic compounds, such as polymers and resins. In addition, 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in the synthesis of chiral compounds, which are important for drug development.
作用机制
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is a phenolic compound that has a number of different mechanisms of action. It acts as an antioxidant, scavenging free radicals and preventing oxidative damage. It also acts as an anti-inflammatory, inhibiting the production of pro-inflammatory cytokines. In addition, 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to reduce the risk of certain diseases, such as cardiovascular disease, diabetes, and cancer. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is commercially available in a variety of concentrations, and is soluble in organic solvents. It is also relatively stable, and is not affected by light or heat. However, 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is not suitable for use in experiments involving human subjects, as its effects on humans have not been studied.
未来方向
Given the biochemical and physiological effects of 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95%, there are a number of potential future directions for research. These include further studies on its antioxidant and anti-inflammatory effects, as well as its potential to reduce the risk of certain diseases. In addition, further research could be conducted on its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. Furthermore, the effects of 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% on humans should be studied in order to determine its potential for use in clinical applications.
合成方法
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is synthesized via a two-step process. In the first step, a 4-methoxycarbonylphenyl bromide is reacted with a 2-methoxyphenol in the presence of a base, such as potassium carbonate, to yield 4-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95%. In the second step, the product is purified by recrystallization. This process yields a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-9-12(7-8-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZXBVEDPOUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685638 |
Source


|
| Record name | Methyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
899827-17-9 |
Source


|
| Record name | Methyl 4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

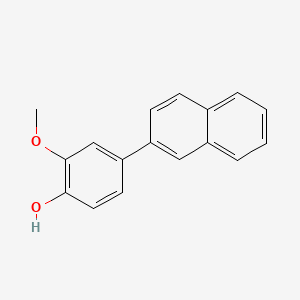

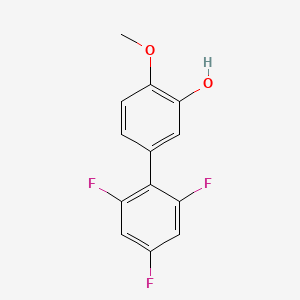
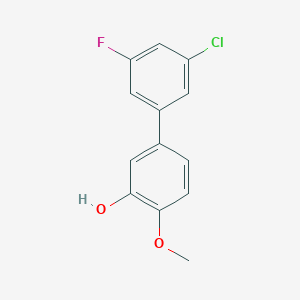
![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

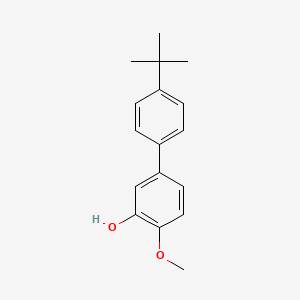
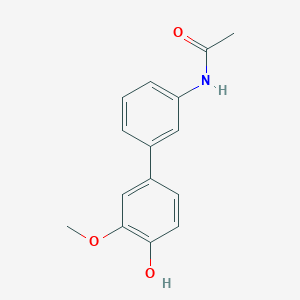
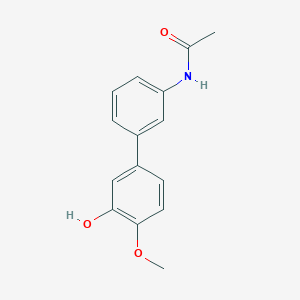
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
